molecular formula C11H15N3O B7457227 N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide

N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide

Cat. No. B7457227
M. Wt: 205.26 g/mol
InChI Key: LDGSKDRWMHELIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPCC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the pyrazole family and has a unique molecular structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to modulate the activity of certain neurotransmitters, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is its versatility as a research tool. It can be easily synthesized and modified to create analogs with different properties, making it a useful compound for drug discovery and development. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be relatively safe and well-tolerated in animal studies, which is important for its potential use in humans.
One limitation of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is its limited solubility in aqueous solutions, which could make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide and its potential side effects.

Future Directions

There are several future directions for research on N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide could be further studied for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide and to develop more potent analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-(1-methylpyrazol-3-yl)cyclohex-2-enone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method is robust and can be easily scaled up for industrial production.

Scientific Research Applications

N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and fever. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-8-7-10(13-14)12-11(15)9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGSKDRWMHELIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide

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